molecular formula C13H11BBrNO3 B2376023 (3-(3-Bromobenzamido)phenyl)boronic acid CAS No. 2246865-32-5

(3-(3-Bromobenzamido)phenyl)boronic acid

Cat. No.: B2376023
CAS No.: 2246865-32-5
M. Wt: 319.95
InChI Key: KBCGMBZQPOUYLW-UHFFFAOYSA-N
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Description

(3-(3-Bromobenzamido)phenyl)boronic acid is an organic compound that features both a boronic acid group and a bromobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Bromobenzamido)phenyl)boronic acid typically involves the reaction of 3-bromobenzoic acid with phenylboronic acid under specific conditions. The process often includes the use of coupling agents and catalysts to facilitate the formation of the desired product. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to form carbon-carbon bonds between the boronic acid and the bromobenzamido group .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps, including recrystallization and chromatography, are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: (3-(3-Bromobenzamido)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-(3-Bromobenzamido)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The bromobenzamido group can participate in hydrogen bonding and hydrophobic interactions, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: (3-(3-Bromobenzamido)phenyl)boronic acid is unique due to the presence of both the boronic acid and bromobenzamido groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[3-[(3-bromobenzoyl)amino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BBrNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCGMBZQPOUYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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